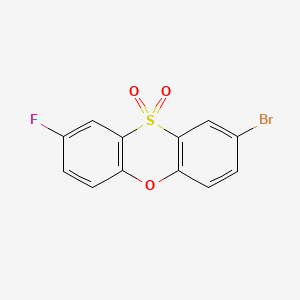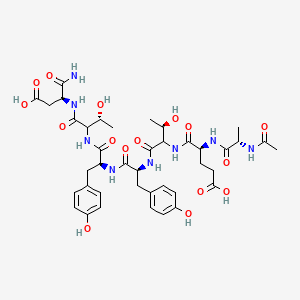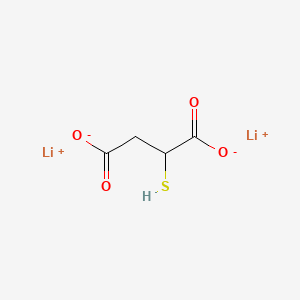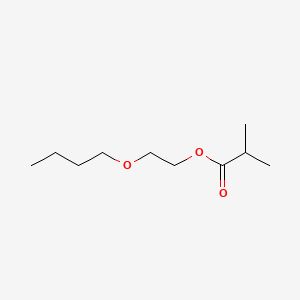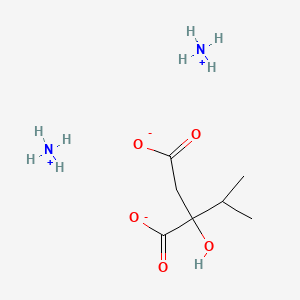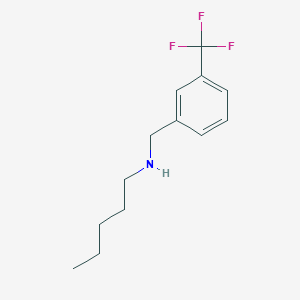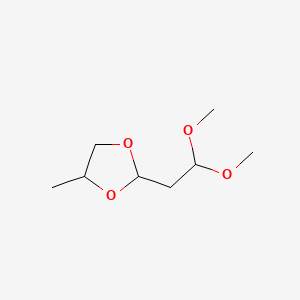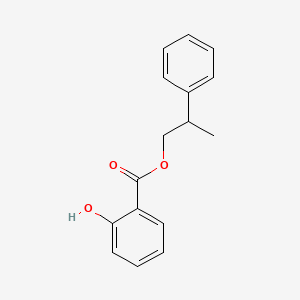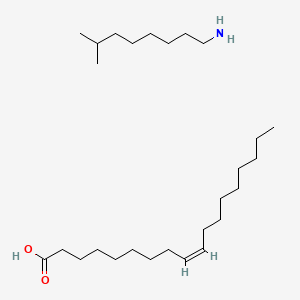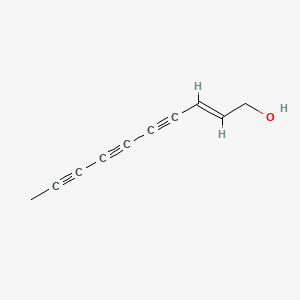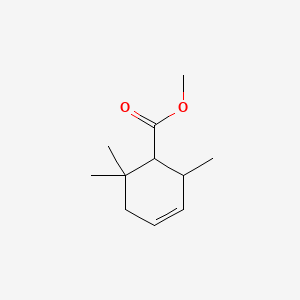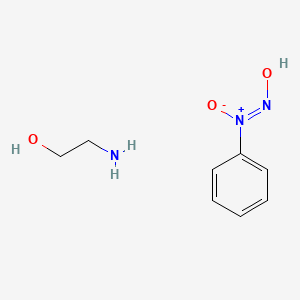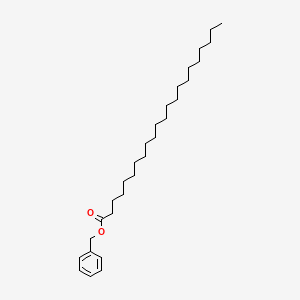
Benzyl docosanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl docosanoate, also known as docosanoic acid phenylmethyl ester, is an organic compound with the molecular formula C29H50O2. It is an ester formed from docosanoic acid and benzyl alcohol.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl docosanoate can be synthesized through the esterification of docosanoic acid with benzyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to promote the formation of the ester bond .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, helps in obtaining the desired quality of this compound .
Chemical Reactions Analysis
Types of Reactions: Benzyl docosanoate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products Formed:
Oxidation: Docosanoic acid and benzaldehyde.
Reduction: Docosanol and benzyl alcohol.
Substitution: Various substituted benzyl esters depending on the nucleophile used.
Scientific Research Applications
Benzyl docosanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzyl docosanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may exert its effects by interacting with cell membranes and altering their permeability. This can lead to the inhibition of microbial growth or the modulation of cellular processes . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Benzyl benzoate: An ester of benzyl alcohol and benzoic acid, used as a topical treatment for scabies and lice.
Docosanol: A saturated 22-carbon aliphatic alcohol with antiviral properties, used in the treatment of cold sores.
Comparison: Benzyl docosanoate is unique due to its combination of a long-chain fatty acid (docosanoic acid) and benzyl alcohol. This gives it distinct physicochemical properties compared to other similar compounds. For example, while benzyl benzoate is primarily used for its antiparasitic properties, this compound’s applications extend to various fields, including chemistry and industry.
Properties
CAS No. |
85263-74-7 |
|---|---|
Molecular Formula |
C29H50O2 |
Molecular Weight |
430.7 g/mol |
IUPAC Name |
benzyl docosanoate |
InChI |
InChI=1S/C29H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-26-29(30)31-27-28-24-21-20-22-25-28/h20-22,24-25H,2-19,23,26-27H2,1H3 |
InChI Key |
FYOGVGKALAEVBF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-2-phenyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12661575.png)
